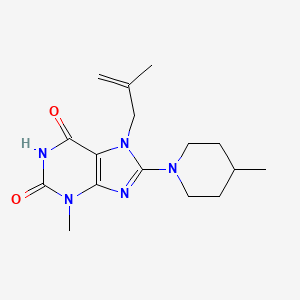

3-methyl-7-(2-methylallyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-methylallyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the scientific community due to its potential use in Parkinson's disease research. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease.

Scientific Research Applications

Ionization and Methylation of Purine Derivatives

- Study Context : Research by Rahat, Bergmann, and Tamir (1974) investigated the ionization and methylation reactions of purine-6,8-diones, including derivatives similar to the compound . These compounds are classified based on their physical properties and substituents, and their anions are predominantly formed by proton loss from position 9, influencing their methylation reactions (Rahat, Bergmann, & Tamir, 1974).

Molecular Interactions in Pharmaceutically Relevant Polymorphs

- Study Context : A study by Latosinska et al. (2014) explored the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, providing insights into the pharmacological effects of compounds like the one . This research involved experimental and computational studies, including Nuclear Quadrupole Resonance (NQR) and Density Functional Theory (DFT) analysis, shedding light on the molecular interactions essential for drug efficacy (Latosinska et al., 2014).

5-HT Receptor Affinity and Pharmacological Evaluation

- Study Context : The research by Chłoń-Rzepa et al. (2013) focused on new derivatives of purine-2,6-dione for potential psychotropic activity. The study evaluated the compounds' affinity for serotonin receptors and their functional activity, which is relevant for understanding the pharmacological potential of similar purine derivatives (Chłoń-Rzepa et al., 2013).

Methylation and Reduction of Purines

- Study Context : Armarego and Reece (1976) conducted a study on the methylation and reduction of various purines, including 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines. This research is significant for understanding the chemical transformations and stereochemistry of purine derivatives, which could be relevant for the compound (Armarego & Reece, 1976).

Structure-Activity Relationships and Molecular Studies

- Study Context : A study by Zagórska et al. (2015) explored the structure-activity relationships and molecular aspects of novel arylpiperazinylalkyl purine diones and triones. This research provides insights into the receptor affinity and potential pharmacological applications of purine derivatives (Zagórska et al., 2015).

Synthesis and Biological Activity of Substituted Purines

- Study Context : Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione and evaluated their biological activities, including effects on triglyceride accumulation and hypoglycemic activity. This research is relevant for understanding the synthesis and potential therapeutic applications of purine derivatives (Kim et al., 2004).

Analgesic Activity of Purinyl Derivatives

- Study Context : Research by Zygmunt et al. (2015) focused on the analgesic activity of new purinyl derivatives, providing insights into the potential therapeutic applications of purine compounds in pain management (Zygmunt et al., 2015).

Synthesis and Antidepressant Properties

- Study Context : Khaliullin et al. (2018) synthesized a specific purine derivative and evaluated its antidepressant activity, contributing to the understanding of the therapeutic potential of such compounds (Khaliullin et al., 2018).

properties

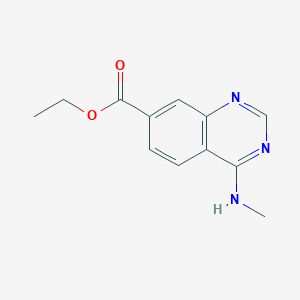

IUPAC Name |

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-11(3)6-8-20/h11H,1,5-9H2,2-4H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZCUAHAZZWRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)